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Compound of Interest

Compound Name: Einecs 301-950-1

Cat. No.: B12695141

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the molecular structure,
physicochemical properties, and characterization of the compound identified by CAS number
94087-58-8. This molecule, 4-methoxy-2-methyl-2-butanethiol, is a volatile sulfur compound
recognized for its potent aroma, contributing to the characteristic scent of various natural
products. While primarily utilized in the flavor and fragrance industries, a thorough
understanding of its chemical and physical properties is essential for researchers in various
fields, including food science, analytical chemistry, and toxicology.

Molecular Identity and Structure

The compound with CAS number 94087-58-8 is chemically known as 4-methoxy-2-methyl-2-
butanethiol.[1][2] Its structure features a tertiary thiol group and an ether functional group.

Table 1: Chemical Identifiers
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Identifier Value Source(s)
CAS Number 94087-58-9 (11131141
4-methoxy-2-methylbutane-2-
IUPAC Name ) [11[3]
thiol
Molecular Formula C6H140S [11[3114]
Canonical SMILES Cc(Cc)(ccoo)s [1]

InChl=1S/C6H140S/c1-

InChl 6(2,8)4-5-7-3/h8H,4-5H2,1- [11[3]
3H3
XVHGKKGBUDMTIQ-

InChliKey [1][3]

UHFFFAOYSA-N

Molecular Structure:
Caption: 2D structure of 4-methoxy-2-methyl-2-butanethiol.

Physicochemical Properties

The physicochemical properties of 4-methoxy-2-methyl-2-butanethiol are summarized below.
These properties are critical for its handling, analysis, and understanding its behavior in various
matrices.

Table 2: Physicochemical Data
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Property Value Unit Source(s)
Molecular Weight 134.24 g/mol [1103114]
Physical Description Colorless liquid - [1]

Boiling Point 159.0 - 160.0 °C (at 760 mmHg) [1]

Density 0.915 g/mL (at 20 °C)

Refractive Index 1.451 n20/D

Flash Point 48.89 °C [2]

Solubilit Insoluble in water; ]
olubility _ -
soluble in ethanol

logP (Octanol/Water) 1.825 (estimated) - [2]

Odor Threshold 0.03-0.06 ppb (in oil) [2]

Experimental Protocols for Characterization

Detailed experimental protocols for the synthesis and characterization of 4-methoxy-2-methyl-
2-butanethiol are not readily available in peer-reviewed literature. However, based on the
analysis of similar volatile sulfur compounds, the following methodologies are proposed.

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis

GC-MS is the primary technique for the identification and quantification of volatile and semi-
volatile compounds.

Objective: To confirm the identity and purity of 4-methoxy-2-methyl-2-butanethiol.
Methodology:

o Sample Preparation: Dilute the neat compound in a suitable solvent (e.g., dichloromethane
or methanol) to a concentration of approximately 10 pg/mL.
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e Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-
MS system).

e GC Conditions:

o Column: DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 pm
film thickness).[3]

o Injector Temperature: 250 °C.
o Carrier Gas: Helium at a constant flow rate of 1 mL/min.

o Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, ramp at 5
°C/min to 250 °C, and hold for 5 minutes.

o Injection Volume: 1 pL (splitless mode).
e MS Conditions:
o lon Source: Electron lonization (El) at 70 eV.
o Source Temperature: 230 °C.
o Mass Range: m/z 35-350.

o Data Analysis: The identity of the compound is confirmed by comparing the acquired mass
spectrum and retention time with a reference standard or a spectral library (e.g., NIST).
Purity is estimated by the relative area of the chromatographic peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of organic molecules. While public
spectral data is limited, a plausible protocol is described.

Objective: To confirm the molecular structure of 4-methoxy-2-methyl-2-butanethiol.

Methodology:
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o Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of deuterated
chloroform (CDCI3) in an NMR tube.

e Instrumentation: A 400 MHz (or higher) NMR spectrometer.
e 1H NMR Acquisition:

o Acquire a proton NMR spectrum with a sufficient number of scans to achieve a good
signal-to-noise ratio.

o Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1 s, and an
acquisition time of 4 s.

e 13C NMR Acquisition:
o Acquire a carbon NMR spectrum using a proton-decoupled pulse sequence.
o Typical parameters include a spectral width of 220 ppm and a relaxation delay of 2 s.

o Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the
presence of the expected functional groups and their connectivity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.
Objective: To identify the characteristic functional groups of 4-methoxy-2-methyl-2-butanethiol.
Methodology:

o Sample Preparation: Apply a thin film of the neat liquid sample onto a salt plate (e.g., NaCl or
KBr).

e Instrumentation: A standard FTIR spectrometer.
e Acquisition: Record the spectrum from 4000 to 400 cm™1.

o Data Analysis: Identify the characteristic absorption bands for S-H (thiol), C-S, C-O (ether),
and C-H bonds. A vapor phase IR spectrum is also available for reference.[5]
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Caption: General workflow for the characterization of a volatile compound.

Biological Activity and Signaling Pathways

Current scientific literature does not indicate that 4-methoxy-2-methyl-2-butanethiol is involved
in any specific biological signaling pathways relevant to drug development. Its primary
biological effect is its potent aroma, which is perceived by the olfactory system. It is classified
as a flavoring agent and has been evaluated for safety by the Joint FAO/WHO Expert
Committee on Food Additives (JECFA), which concluded that there is "no safety concern at
current levels of intake when used as a flavouring agent".[1] Its applications are primarily in the
food and fragrance industries.[6]

Conclusion

CAS 94087-58-8, identified as 4-methoxy-2-methyl-2-butanethiol, is a well-characterized
volatile sulfur compound with significant applications in the flavor and fragrance sector. This
guide has provided a detailed summary of its molecular structure and key physicochemical
properties based on available data. While specific, published, step-by-step experimental
protocols for its synthesis and characterization are scarce, this document outlines plausible and
standard analytical methodologies for its identification and purity assessment. For researchers
in drug development, it is important to note the current lack of evidence for its involvement in
biological signaling pathways beyond olfaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide: Molecular Structure and
Characterization of CAS 94087-58-8]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12695141#molecular-structure-and-characterization-
of-cas-94087-58-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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